molecular formula C12H15BrO B13557180 5-(4-Bromobutyl)-2,3-dihydrobenzofuran

5-(4-Bromobutyl)-2,3-dihydrobenzofuran

Cat. No.: B13557180
M. Wt: 255.15 g/mol
InChI Key: HNLAEPQHFCNISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromobutyl)-2,3-dihydrobenzofuran is an organic compound that belongs to the class of benzofurans It features a bromobutyl group attached to the benzofuran ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran typically involves the alkylation of 2,3-dihydrobenzofuran with 1,4-dibromobutane. The reaction is carried out in the presence of a strong base such as potassium carbonate (K₂CO₃) in a suitable solvent like acetone. The reaction mixture is refluxed to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromobutyl)-2,3-dihydrobenzofuran can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bromobutyl side chain or the benzofuran ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include alcohols, ketones, and carboxylic acids.

    Reduction: Products include alkanes and reduced benzofuran derivatives.

Scientific Research Applications

5-(4-Bromobutyl)-2,3-dihydrobenzofuran has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Bromobutyl)-2,3-dihydrobenzofuran depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromobutyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Bromobutyl)-2,3-dihydrobenzofuran: can be compared with other benzofuran derivatives such as:

Uniqueness

The presence of the bromobutyl group in this compound imparts unique reactivity, making it a versatile intermediate in organic synthesis

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

5-(4-bromobutyl)-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C12H15BrO/c13-7-2-1-3-10-4-5-12-11(9-10)6-8-14-12/h4-5,9H,1-3,6-8H2

InChI Key

HNLAEPQHFCNISD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CCCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.